molecular formula C9H17N3 B6228617 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine CAS No. 1341577-96-5

3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine

Cat. No.: B6228617
CAS No.: 1341577-96-5
M. Wt: 167.3
InChI Key:
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Description

3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties

Preparation Methods

One common synthetic route involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine can be compared with other imidazole derivatives, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine involves the reaction of 3-methyl-2-butanone with 1-methyl-1H-imidazole-2-carboxaldehyde, followed by reduction with sodium borohydride and subsequent reductive amination with 2-bromoethylamine.", "Starting Materials": [ "3-methyl-2-butanone", "1-methyl-1H-imidazole-2-carboxaldehyde", "sodium borohydride", "2-bromoethylamine" ], "Reaction": [ "Step 1: 3-methyl-2-butanone is reacted with 1-methyl-1H-imidazole-2-carboxaldehyde in the presence of a base such as potassium carbonate to form 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one.", "Step 2: The resulting ketone is then reduced with sodium borohydride to form the corresponding alcohol, 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-ol.", "Step 3: The alcohol is then subjected to reductive amination with 2-bromoethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form the final product, 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine." ] }

CAS No.

1341577-96-5

Molecular Formula

C9H17N3

Molecular Weight

167.3

Purity

95

Origin of Product

United States

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